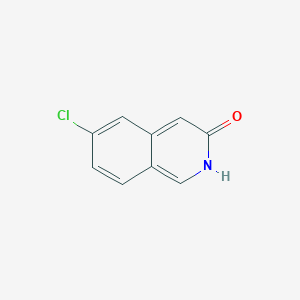

6-Chloroisoquinolin-3(2H)-one

Description

BenchChem offers high-quality 6-Chloroisoquinolin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloroisoquinolin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2H-isoquinolin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-2-1-6-5-11-9(12)4-7(6)3-8/h1-5H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZUMLJICSZAJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CNC(=O)C=C2C=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 6-Chloroisoquinolin-3(2H)-one

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 6-Chloroisoquinolin-3(2H)-one, a halogenated heterocyclic compound with significant potential in medicinal chemistry. As a derivative of the isoquinoline scaffold, a privileged structure in numerous pharmacologically active agents, understanding its nuanced structural characteristics is paramount for its application in drug discovery and development.[1][2][3][4] This document delves into the critical aspect of lactam-lactim tautomerism inherent to the isoquinolin-3(2H)-one core, providing a predictive analysis of its spectroscopic signatures (NMR, IR, and MS) based on established principles and data from analogous structures. Furthermore, a detailed, scientifically-grounded synthetic protocol is proposed, offering a viable pathway for its preparation. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic entities.

Introduction: The Isoquinoline Scaffold and the Significance of the 3(2H)-one Core

The isoquinoline framework is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic compounds with diverse and potent biological activities.[1][2][3] These activities span a wide therapeutic spectrum, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The introduction of specific substituents onto the isoquinoline ring system allows for the fine-tuning of its physicochemical properties and pharmacological profile, making it a highly versatile scaffold for drug design.

The 3(2H)-one moiety introduces a critical structural feature: the potential for lactam-lactim tautomerism. This equilibrium between a keto (amide) form and an enol (imino-alcohol) form can profoundly influence the molecule's hydrogen bonding capabilities, polarity, and receptor-binding interactions. The subject of this guide, 6-Chloroisoquinolin-3(2H)-one, combines this important structural motif with a chlorine atom at the 6-position, which is expected to modulate its electronic properties and metabolic stability. A thorough understanding of its structure is the first step toward unlocking its therapeutic potential.

Unraveling the Molecular Structure: The Centrality of Tautomerism

A pivotal feature of 6-Chloroisoquinolin-3(2H)-one is its existence as a pair of tautomers: the lactam form (6-Chloroisoquinolin-3(2H)-one) and the lactim form (6-Chloro-3-hydroxyisoquinoline). This equilibrium is not static and is highly dependent on the molecular environment, particularly the solvent.

dot

Caption: Lactam-Lactim Tautomerism of 6-Chloroisoquinolin-3(2H)-one.

Studies on the parent compound, 3-hydroxyisoquinoline, have demonstrated that it predominantly exists as the lactim (hydroxy) tautomer in non-hydroxylic solvents like diethyl ether, while the lactam (keto) form is favored in aqueous solutions.[5] This solvent-dependent equilibrium is a critical consideration in both the synthesis and biological evaluation of 6-Chloroisoquinolin-3(2H)-one. The lactam form presents a hydrogen bond donor (N-H) and acceptor (C=O), whereas the lactim form offers a hydrogen bond donor (O-H) and a hydrogen bond acceptor at the ring nitrogen. This difference in hydrogen bonding potential will dictate its interactions with biological macromolecules.

Predicted Spectroscopic Signatures for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra will be the most definitive tools for identifying the predominant tautomeric form in a given solvent.

¹H NMR:

-

Lactam Form (in D₂O or DMSO-d₆): A broad singlet for the N-H proton is expected in the downfield region (~10-12 ppm). The aromatic protons will exhibit complex splitting patterns. The presence of the electron-withdrawing chlorine atom at C6 will deshield the protons at C5 and C7.

-

Lactim Form (in CDCl₃): The N-H signal will be absent, and a new, broad singlet for the O-H proton will appear, likely in the range of 9-11 ppm. The chemical shifts of the aromatic protons will also differ from the lactam form due to the change in the electronic structure of the heterocyclic ring.

¹³C NMR:

-

Lactam Form: A characteristic signal for the carbonyl carbon (C=O) will be present in the downfield region, typically around 160-170 ppm.

-

Lactim Form: The carbonyl signal will be absent. Instead, a signal for the carbon bearing the hydroxyl group (C-OH) will appear further upfield, around 150-160 ppm.

| Predicted Chemical Shifts (δ, ppm) | Lactam Form (6-Chloroisoquinolin-3(2H)-one) | Lactim Form (6-Chloro-3-hydroxyisoquinoline) |

| ¹H NMR | ||

| N-H | 10.0 - 12.0 (broad s) | - |

| O-H | - | 9.0 - 11.0 (broad s) |

| Aromatic Protons | ~7.0 - 8.5 (complex m) | ~7.0 - 8.5 (complex m, different pattern) |

| ¹³C NMR | ||

| C=O | 160 - 170 | - |

| C-OH | - | 150 - 160 |

| Aromatic Carbons | ~110 - 150 | ~110 - 150 |

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Tautomers of 6-Chloroisoquinolin-3(2H)-one.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present and can readily distinguish between the two tautomers.[6][7]

-

Lactam Form: A strong, sharp absorption band corresponding to the C=O stretching vibration of the cyclic amide (lactam) will be observed in the region of 1650-1680 cm⁻¹. An N-H stretching band will also be present around 3200-3400 cm⁻¹.

-

Lactim Form: The C=O stretch will be absent. A broad O-H stretching band will appear in the region of 3200-3600 cm⁻¹, and a C=N stretching vibration may be observed around 1620-1640 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For 6-Chloroisoquinolin-3(2H)-one (C₉H₆ClNO), the expected monoisotopic mass is approximately 179.01 g/mol . A key feature in the mass spectrum will be the characteristic isotopic pattern for a molecule containing one chlorine atom, with the M+ and M+2 peaks appearing in an approximate 3:1 ratio.[8]

Proposed Synthetic Pathway

A plausible and efficient synthesis of 6-Chloroisoquinolin-3(2H)-one can be envisioned through a multi-step sequence starting from readily available 4-chlorobenzaldehyde. The Pomeranz-Fritsch reaction provides a reliable method for the construction of the isoquinoline core.[9][10][11][12]

dot

Caption: Proposed Synthetic Workflow for 6-Chloroisoquinolin-3(2H)-one.

Experimental Protocol:

Step 1: Synthesis of 6-Chloroisoquinoline via Pomeranz-Fritsch Reaction [9][10][11][12]

-

Formation of the Benzalaminoacetal: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-chlorobenzaldehyde (1.0 eq) and 2,2-diethoxyethylamine (1.1 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture until the theoretical amount of water is collected.

-

Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude benzalaminoacetal.

-

Cyclization: Add the crude benzalaminoacetal to a flask containing concentrated sulfuric acid (70-80%) at 0°C.

-

Allow the reaction to stir at room temperature and then heat to 60-80°C for several hours, monitoring by TLC.

-

Pour the reaction mixture onto ice and basify with a concentrated NaOH solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford 6-chloroisoquinoline.

Step 2: Conversion to 6-Chloroisoquinolin-3(2H)-one The conversion of 6-chloroisoquinoline to the target 3(2H)-one is a more complex transformation that may require a multi-step sequence, potentially involving oxidation and subsequent functional group manipulations. A plausible route would involve the introduction of a hydroxyl group at the 3-position.

Potential as a Scaffold in Medicinal Chemistry

The 6-Chloroisoquinolin-3(2H)-one scaffold is a promising starting point for the development of novel therapeutic agents. The isoquinolin-3(2H)-one core is present in a number of biologically active compounds. The chlorine atom at the 6-position can serve as a handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, to introduce a variety of substituents and explore the structure-activity relationship (SAR). The lactam-lactim tautomerism offers unique opportunities for designing molecules that can adapt their hydrogen bonding patterns to interact with different biological targets. Given the wide range of activities associated with the broader isoquinoline family, derivatives of 6-Chloroisoquinolin-3(2H)-one warrant investigation for various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[1][3][4]

Conclusion

6-Chloroisoquinolin-3(2H)-one is a structurally intriguing heterocyclic compound characterized by a critical lactam-lactim tautomeric equilibrium that is highly sensitive to the solvent environment. While direct experimental data is limited, a comprehensive understanding of its molecular structure can be achieved through the application of fundamental spectroscopic principles and by analogy to closely related compounds. The predicted NMR, IR, and MS data provide a clear roadmap for its characterization. The proposed synthetic pathway, centered around the Pomeranz-Fritsch reaction, offers a viable route for its preparation. The inherent structural features of 6-Chloroisoquinolin-3(2H)-one, including its halogen substitution and tautomeric nature, make it a valuable and underexplored scaffold for the design and synthesis of novel drug candidates. This technical guide provides the foundational knowledge necessary to stimulate and support further research into this promising molecule.

References

-

Wikipedia. Pomeranz–Fritsch reaction. [Link]

-

Química Orgánica. Pomerantz-Fritsch synthesis of isoquinolines. [Link]

-

Organic Reactions. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. [Link]

-

ACS Publications. Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. [Link]

-

National Institutes of Health. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. [Link]

-

Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

-

Wikipedia. Isoquinoline. [Link]

-

The Royal Society of Chemistry. 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. [Link]

-

Vedantu. Isoquinoline derivatives and its medicinal activity. [Link]

-

MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

-

ResearchGate. Hydroxyquinolines: Constitutional isomers and tautomers. [Link]

-

ResearchGate. 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]

-

National Institutes of Health. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. [Link]

-

Inflibnet. IR Spectroscopy. [Link]

-

National Institutes of Health. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. [Link]

-

Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. [Link]

-

Journal of the Chemical Society B. The tautomerism of 3-hydroxyisoquinolines. [Link]

-

National Institutes of Health. 3-Hydroxyisoquinoline. [Link]

-

Master Organic Chemistry. Keto-Enol Tautomerism : Key Points. [Link]

-

DTIC. Mass Spectrometry of Heterocyclic Compounds. [Link]

-

YouTube. Chloro pattern in Mass Spectrometry. [Link]

-

SciSpace. Part 7. NMR and IR Investigations of Hydrogen Bonding and Tautomerism in Cyclopentane Enols. [Link]

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 4. mdpi.com [mdpi.com]

- 5. The tautomerism of 3-hydroxyisoquinolines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. narsammaacsc.org [narsammaacsc.org]

- 7. scispace.com [scispace.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 10. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]

- 12. organicreactions.org [organicreactions.org]

An In-depth Technical Guide to 6-Chloroisoquinolin-3(2H)-one: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Chloroisoquinolin-3(2H)-one, a heterocyclic compound with significant potential in medicinal chemistry. We will delve into its chemical identity, explore plausible synthetic routes, analyze its physicochemical and spectroscopic properties, and discuss its prospective applications in drug discovery and development, all grounded in established scientific principles and methodologies.

Nomenclature, Structure, and Tautomerism

The compound with the systematic IUPAC name 6-chloro-2,3-dihydroisoquinolin-3-one is a chlorinated derivative of the isoquinolinone scaffold. It is registered under the CAS Number 51463-17-3 .

A crucial aspect of the chemistry of 6-Chloroisoquinolin-3(2H)-one is its existence in a tautomeric equilibrium with its enol form, 6-chloro-3-hydroxyisoquinoline . This lactam-lactim tautomerism is a common feature of 3-hydroxyisoquinolines and significantly influences the compound's reactivity and biological interactions. The equilibrium between these two forms is dependent on factors such as the solvent and pH.

Caption: Tautomeric equilibrium of 6-Chloroisoquinolin-3(2H)-one.

Plausible Synthetic Pathways

While a specific, dedicated synthesis for 6-Chloroisoquinolin-3(2H)-one is not extensively documented in publicly available literature, scientifically sound and established methodologies for the synthesis of the 3-hydroxyisoquinoline core can be readily adapted. Two such promising routes are outlined below.

Synthesis via Aryne Acyl-Alkylation/Condensation of β-Ketoesters

A versatile approach to 3-hydroxyisoquinolines involves a one-pot aryne acyl-alkylation/condensation procedure starting from a β-ketoester. This method offers a convergent and efficient pathway to the isoquinoline scaffold.

Caption: Synthesis of 6-chloro-3-hydroxyisoquinoline from a β-ketoester.

Experimental Protocol (Hypothetical):

-

Aryne Generation and Acyl-Alkylation: To a solution of a suitable β-ketoester (e.g., methyl acetoacetate, 1.0 equiv.) and 2-(trimethylsilyl)-4-chlorophenyl trifluoromethanesulfonate (1.2 equiv.) in anhydrous acetonitrile, add cesium fluoride (2.0 equiv.). Stir the mixture at room temperature under an inert atmosphere for 12-16 hours.

-

In-situ Condensation: To the reaction mixture, add a solution of aqueous ammonia (e.g., 28%, 5.0 equiv.) and continue stirring at room temperature for an additional 4-6 hours.

-

Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 6-chloro-3-hydroxyisoquinoline.

Synthesis via Cyclization of a Substituted 2-Cyanomethylbenzonitrile

Another established route involves the base-catalyzed cyclization of an appropriately substituted 2-cyanomethylbenzonitrile. This method provides a direct entry to the 3-aminoisoquinoline, which can then be hydrolyzed to the desired isoquinolinone.

Caption: Synthesis of 6-Chloroisoquinolin-3(2H)-one via a nitrile precursor.

Experimental Protocol (Hypothetical):

-

Benzylic Bromination: A mixture of 4-chloro-2-methylbenzonitrile, N-bromosuccinimide (NBS), and a catalytic amount of azobisisobutyronitrile (AIBN) in carbon tetrachloride is refluxed under irradiation with a tungsten lamp. After completion, the reaction is cooled, filtered, and the solvent is evaporated to yield 2-(bromomethyl)-4-chlorobenzonitrile.

-

Cyanation: The crude bromide is then treated with sodium cyanide in a suitable solvent like dimethylformamide (DMF) to afford 2-cyano-4-chlorobenzyl cyanide.

-

Cyclization: The resulting dinitrile is subjected to base-catalyzed cyclization, for instance, by heating with sodium ethoxide in ethanol, to yield 3-amino-6-chloroisoquinoline.

-

Hydrolysis: The 3-aminoisoquinoline is then hydrolyzed to 6-Chloroisoquinolin-3(2H)-one by heating in an acidic aqueous solution (e.g., dilute hydrochloric acid). The product can be isolated by neutralization and purified by recrystallization.

Physicochemical and Spectroscopic Characterization

While extensive experimental data for 6-Chloroisoquinolin-3(2H)-one is not widely published, its key properties can be predicted based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₉H₆ClNO |

| Molecular Weight | 179.60 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | > 200 °C (decomposes) |

| Solubility | Sparingly soluble in water, soluble in DMSO and DMF |

Spectroscopic Data (Predicted)

The definitive structural elucidation of 6-Chloroisoquinolin-3(2H)-one relies on a combination of spectroscopic techniques.

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the chlorinated benzene ring will exhibit characteristic splitting patterns. The protons of the pyridinone ring will also have distinct chemical shifts. Due to the tautomerism, the presence of both lactam and lactim forms in solution may lead to a more complex spectrum, with the relative integration of signals depending on the solvent and temperature.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the carbon atoms of the isoquinoline core. The carbonyl carbon of the lactam form is expected to appear in the downfield region (around 160-170 ppm). The carbon bearing the chlorine atom will also have a characteristic chemical shift.

3.1.2. Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. For the lactam tautomer, a strong carbonyl (C=O) stretching vibration is expected in the region of 1650-1680 cm⁻¹. The N-H stretching vibration will appear as a broad band around 3200-3400 cm⁻¹. For the lactim tautomer, a characteristic O-H stretching band would be observed. Aromatic C-H and C=C stretching vibrations will also be present.

3.1.3. Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for a molecule containing one chlorine atom (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.

Reactivity and Potential for Derivatization

The chemical reactivity of 6-Chloroisoquinolin-3(2H)-one is dictated by its functional groups and the tautomeric equilibrium.

-

N-Alkylation/Acylation: The nitrogen atom of the lactam form can be alkylated or acylated to introduce various substituents.

-

O-Alkylation/Acylation: The hydroxyl group of the lactim form can undergo O-alkylation or O-acylation.

-

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, with the position of substitution directed by the existing chloro and lactam/lactim groups.

-

Nucleophilic Aromatic Substitution: The chlorine atom on the benzene ring can be displaced by strong nucleophiles under forcing conditions.

Potential Applications in Drug Discovery and Development

The isoquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs[1]. Derivatives of isoquinoline have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects[2][3].

The 3-hydroxyisoquinoline moiety, in particular, is a valuable pharmacophore. The ability of the lactam-lactim tautomers to act as both hydrogen bond donors and acceptors makes them attractive for interacting with biological targets such as enzymes and receptors.

While the specific biological activity of 6-Chloroisoquinolin-3(2H)-one has not been extensively reported, related chlorinated isoquinoline derivatives have shown interesting biological profiles. For instance, certain 6-chloroisoquinoline-5,8-diones have been evaluated for their cytotoxic activity against cancer cell lines and their ability to inhibit topoisomerase II[2]. This suggests that 6-Chloroisoquinolin-3(2H)-one and its derivatives could be promising candidates for development as:

-

Anticancer Agents: By serving as a scaffold for the design of kinase inhibitors, topoisomerase inhibitors, or compounds that induce apoptosis.

-

Antimicrobial Agents: The isoquinoline nucleus is present in several natural and synthetic antimicrobial compounds.

-

Enzyme Inhibitors: The structural features of 6-Chloroisoquinolin-3(2H)-one make it a potential candidate for the design of inhibitors for various enzymes implicated in disease.

The workflow for investigating the biological potential of a novel compound like 6-Chloroisoquinolin-3(2H)-one would typically involve a series of in vitro and in vivo assays.

Caption: A general workflow for drug discovery starting from a novel scaffold.

Conclusion

6-Chloroisoquinolin-3(2H)-one is a fascinating heterocyclic compound with a rich chemistry stemming from its tautomeric nature. While its specific synthesis and biological activities are yet to be fully explored in the public domain, its structural relationship to the privileged isoquinoline scaffold makes it a highly promising starting point for the development of novel therapeutic agents. This guide provides a solid foundation for researchers and drug development professionals to embark on the synthesis, characterization, and biological evaluation of this intriguing molecule and its derivatives.

References

- Kim, J. S., Rhee, H. K., Park, H. J., Lee, I. K., Lee, S. K., Suh, M. E., ... & Choo, H. Y. P. (2007). Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity. Bioorganic & Medicinal Chemistry, 15(1), 451-457.

- Kaur, H., Kumar, M., & Kumar, V. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC medicinal chemistry, 13(5), 524-555.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of 3-Hydroxyisoquinoline: Applications and Future Prospects. Retrieved from [Link]

- Stoltz, B. M., & Virgil, S. C. (2009). Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation. Organic & Biomolecular Chemistry, 7(21), 4343-4345.

-

PubChem. (n.d.). 6-Chloroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

- Singh, T., & Sharma, P. K. (2023). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Research Journal of Pharmacy and Technology, 16(1), 437-445.

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Chloroisoquinolin-3(2H)-one: Physicochemical Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloroisoquinolin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes available information on its core physicochemical properties, proposes a plausible synthetic pathway, and explores its potential biological activities based on the well-documented pharmacology of the isoquinoline scaffold. This guide serves as a foundational resource for researchers, offering insights into its characterization, potential applications, and methodologies for further investigation.

Introduction: The Isoquinoline Scaffold in Drug Discovery

The isoquinoline core is a privileged structural motif found in a vast number of natural products and synthetic compounds with a wide spectrum of biological activities. From the potent analgesic properties of morphine to the antimicrobial effects of berberine, isoquinoline alkaloids have historically been a rich source of therapeutic agents. The synthetic versatility of the isoquinoline ring system allows for extensive functionalization, enabling the modulation of its pharmacological profile. The introduction of a chlorine atom at the 6-position, as seen in 6-Chloroisoquinolin-3(2H)-one, is a common strategy in medicinal chemistry to enhance potency, modulate metabolic stability, and influence ligand-receptor interactions. This guide focuses on the specific attributes of 6-Chloroisoquinolin-3(2H)-one, providing a scientific framework for its exploration in drug development programs.

Physicochemical and Spectroscopic Profile

Core Properties

A compilation of the known physicochemical properties of 6-Chloroisoquinolin-3(2H)-one is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClNO | [1] |

| Molecular Weight | 179.603 g/mol | [1] |

| CAS Number | 51463-17-3 | [1] |

| Appearance | Solid (predicted) | [1] |

| Synonyms | 6-chloroisoquinolin-3-ol, 3(2H)-Isoquinolinone, 6-chloro- | [1] |

Predicted Spectroscopic Data

The following sections outline the expected spectroscopic features of 6-Chloroisoquinolin-3(2H)-one.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of approximately 179. A characteristic isotopic pattern for a molecule containing one chlorine atom (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine atom and the lactam functionality. Protons on the chlorinated benzene ring and the protons on the pyridinone ring will resonate in the aromatic region, likely between δ 7.0 and 8.5 ppm. The NH proton of the lactam is expected to appear as a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum will display nine distinct carbon signals. The carbonyl carbon of the lactam will be the most downfield signal, typically in the range of δ 160-170 ppm. The aromatic carbons will resonate in the region of δ 120-150 ppm.

The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring, expected around 1650-1680 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings would appear in the 1400-1600 cm⁻¹ region. A broad N-H stretching band for the lactam may also be observed around 3200 cm⁻¹.

Proposed Synthetic Pathway

A potential synthetic workflow is outlined below:

Caption: A proposed two-stage synthesis of 6-Chloroisoquinolin-3(2H)-one.

Experimental Protocols for Characterization

To confirm the identity and purity of synthesized 6-Chloroisoquinolin-3(2H)-one, a suite of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution using acetonitrile and water (both containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm.

-

Rationale: HPLC is crucial for assessing the purity of the synthesized compound and for monitoring the progress of the reaction.

Mass Spectrometry (MS)

-

Instrumentation: An electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.

-

Sample Preparation: Dissolve the compound in a suitable solvent such as methanol or acetonitrile.

-

Analysis: Direct infusion or LC-MS in positive ion mode.

-

Rationale: To confirm the molecular weight and elemental composition of the target molecule. The isotopic pattern of chlorine will be a key diagnostic feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Analysis: Acquire ¹H and ¹³C NMR spectra.

-

Rationale: To elucidate the chemical structure by identifying the connectivity of protons and carbons.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: Prepare a KBr pellet or use an ATR accessory for a solid sample.

-

Analysis: Record the spectrum from 4000 to 400 cm⁻¹.

-

Rationale: To identify the key functional groups present in the molecule, particularly the carbonyl and N-H groups of the lactam.

The following diagram illustrates a logical workflow for the characterization of 6-Chloroisoquinolin-3(2H)-one.

Caption: Workflow for the biological screening of 6-Chloroisoquinolin-3(2H)-one.

Conclusion

6-Chloroisoquinolin-3(2H)-one represents an intriguing yet underexplored molecule within the broader class of isoquinoline derivatives. Its core structure is amenable to synthetic modification, and the presence of a chlorine substituent suggests the potential for potent biological activity. This technical guide provides a foundational understanding of its physicochemical properties, a plausible synthetic route, and a framework for its analytical characterization and biological evaluation. Further experimental investigation is necessary to unlock the full potential of 6-Chloroisoquinolin-3(2H)-one as a valuable building block in the design and development of novel therapeutic agents.

References

-

PubChem. 3-Chloroisoquinoline. National Center for Biotechnology Information. [Link]

-

PubMed. Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents. [Link]

-

ResearchGate. Molecular structure, aromaticity, vibrational investigation and dual descriptor for chemical reactivity on 1- chloroisoquinoline using quantum chemical studies. [Link]

-

PubMed. Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity. [Link]

-

Organic Syntheses. 3-hydroxyquinoline. [Link]

-

PubMed. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. [Link]

- Google Patents.

-

RSC Publishing. Design, synthesis, biological evaluation and molecular modelling of substituted pyrrolo[2,1-a]isoquinolinone derivatives: discovery of potent inhibitors of AChE and BChE. [Link]

-

MDPI. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. [Link]

-

SciSpace. Quantitative Determination of Cr(III) and Co(II) Using a Spectroscopic H-Point Standard Addition Method. [Link]

-

MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]

-

RSC Publishing. Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation. [Link]

-

French-Ukrainian Journal of Chemistry. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. [Link]

-

PMC - NIH. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. [Link]

-

PubChem. 6-Chloroisoquinoline. National Center for Biotechnology Information. [Link]

- Google Patents.

-

Organic Chemistry Portal. Isoquinoline synthesis. [Link]

-

A Review on Recent Synthesis and Diverse Biological Activities of Isoquinolone. [Link]

-

American Pharmaceutical Review. Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. [Link]

-

PubMed. Synthesis and biological evaluation of 3-aminoisoquinolin-1(2H)-one based inhibitors of the dual-specificity phosphatase Cdc25B. [Link]

-

Organic Chemistry Portal. Isoquinolin-3-one synthesis. [Link]

Sources

An In-depth Technical Guide to the Solubility of 6-Chloroisoquinolin-3(2H)-one

Foreword: Navigating the Data Gap in Early-Stage Drug Development

In the landscape of pharmaceutical research and development, the physicochemical properties of novel chemical entities are the bedrock upon which successful drug discovery is built. Among these, solubility stands as a critical gatekeeper, profoundly influencing a compound's bioavailability, formulation, and ultimate therapeutic efficacy. This guide addresses 6-Chloroisoquinolin-3(2H)-one, a heterocyclic compound of interest, for which publicly accessible, quantitative solubility data is notably scarce.

This document, therefore, deviates from a simple data repository. Instead, it serves as a comprehensive technical guide for the research scientist. Acknowledging the existing data gap, we shift the focus from presenting pre-existing values to empowering researchers with the foundational knowledge and detailed, field-proven protocols required to determine the solubility of 6-Chloroisoquinolin-3(2H)-one accurately and reproducibly in their own laboratory settings. We will delve into the theoretical underpinnings that govern its solubility and provide robust, step-by-step methodologies for empirical determination.

Physicochemical Profile of 6-Chloroisoquinolin-3(2H)-one

Understanding the inherent chemical nature of 6-Chloroisoquinolin-3(2H)-one is the first step in predicting and interpreting its solubility behavior. The structure is characterized by an isoquinolinone core, with a chlorine atom at the 6-position. This substitution influences the molecule's polarity, hydrogen bonding capacity, and lipophilicity.

While experimental solubility data is limited, computational models provide valuable predictive insights into its physicochemical properties. These properties, summarized in Table 1, suggest a compound with limited aqueous solubility and a preference for more non-polar environments.

Table 1: Computed Physicochemical Properties of 6-Chloroisoquinolin-3(2H)-one

| Property | Value | Source |

| Molecular Formula | C₉H₈ClNO | PubChem[1] |

| Molecular Weight | 181.62 g/mol | PubChem[1] |

| XLogP3 | 1.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Polar Surface Area | 29.1 Ų | PubChem[1] |

The XLogP3 value of 1.9 is particularly informative. This value, representing the logarithm of the partition coefficient between octanol and water, indicates a degree of lipophilicity.[2] Compounds with log P values greater than +0.5 are generally considered to be water-insoluble or lipophilic.[2] Therefore, it is anticipated that 6-Chloroisoquinolin-3(2H)-one will exhibit poor solubility in aqueous media and greater solubility in organic solvents. The presence of a single hydrogen bond donor (the N-H group in the lactam ring) and acceptor (the carbonyl oxygen) allows for some interaction with polar solvents, but the overall influence of the chlorinated aromatic system likely dominates.[2]

Framework for Experimental Solubility Determination

Given the absence of published quantitative data, a systematic experimental approach is necessary. The following sections outline two robust and widely accepted methods for determining the solubility of a solid compound in various solvents: the Gravimetric Method and the UV/Vis Spectrophotometry Method .[3]

The choice between these methods depends on the compound's properties and available equipment. The gravimetric method is absolute but requires higher quantities of material. The spectrophotometric method is highly sensitive, requiring less compound, but is contingent on the molecule possessing a suitable chromophore and requires the development of a calibration curve.

General Workflow for Solubility Assessment

A standardized workflow ensures reproducibility and accuracy. The process begins with the preparation of a saturated solution, followed by separation of the dissolved solute from the excess solid, and concludes with quantification.

Caption: General workflow for experimental solubility determination.

Detailed Experimental Protocols

The following protocols are adapted from established methodologies for determining the solubility of related heterocyclic compounds and represent a best-practice approach.[3]

Protocol 1: Gravimetric Method

This method directly measures the mass of the dissolved solute after solvent evaporation. It is straightforward and does not require spectroscopic analysis, making it a fundamental technique for solubility assessment.

3.1.1. Rationale: The gravimetric method is an absolute measure of solubility. By physically isolating and weighing the dissolved solid from a known volume of saturated solution, it provides a direct mass/volume concentration without the need for calibration standards. This makes it a highly trustworthy and self-validating system.

3.1.2. Step-by-Step Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 6-Chloroisoquinolin-3(2H)-one (enough to ensure solid remains after equilibration) to a series of glass vials.

-

Pipette a precise, known volume (e.g., 2.00 mL) of the desired solvent into each vial.

-

Seal the vials tightly to prevent any solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25°C or 37°C).

-

Allow the mixture to equilibrate for at least 24-48 hours to ensure the solution is fully saturated.

-

-

Sample Collection and Filtration:

-

After equilibration, remove the vials and allow them to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe. To prevent premature precipitation due to temperature changes, the syringe can be pre-warmed to the experimental temperature.[3]

-

Immediately filter the solution through a 0.45 µm syringe filter (ensure the filter material is compatible with the solvent) into a pre-weighed, dry evaporation dish.[3]

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact weight of the filtered solution to account for any density variations.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition of the compound (e.g., 50-70°C). A gentle stream of nitrogen gas can be used to accelerate evaporation.[3]

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature and prevent moisture absorption.

-

Weigh the dish containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish from the final weight.

-

Solubility is expressed as:

-

Solubility (mg/mL) = Mass of dried solute (mg) / Volume of supernatant collected (mL)

-

-

Protocol 2: UV/Vis Spectrophotometry Method

This method is ideal for compounds that absorb ultraviolet or visible light and is significantly more sensitive than the gravimetric method.

3.2.1. Rationale: This technique relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. By creating a calibration curve with solutions of known concentration, the concentration of an unknown saturated solution can be determined from its absorbance. This provides a high-throughput and sensitive quantification method.

3.2.2. Step-by-Step Procedure:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute stock solution of 6-Chloroisoquinolin-3(2H)-one in the chosen solvent.

-

Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the λmax, the wavelength at which the compound absorbs most strongly.[3] This ensures maximum sensitivity and accuracy for subsequent measurements.

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of known concentrations by performing serial dilutions of a primary stock solution.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of Absorbance vs. Concentration (mg/mL). A linear regression should be applied to the data points. The resulting equation (y = mx + c) and correlation coefficient (R²) are critical for validating the calibration. An R² value > 0.99 is desirable.

-

-

Analysis of Saturated Solution:

-

Prepare a saturated solution of 6-Chloroisoquinolin-3(2H)-one as described in the gravimetric method (Section 3.1.2, step 1).

-

Filter the saturated supernatant as previously described (Section 3.1.2, step 2).

-

Precisely dilute the filtered saturated solution with a known volume of the solvent to ensure the absorbance measurement falls within the linear range of the calibration curve.[3] A high dilution factor will likely be necessary.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the calibration curve equation to determine the concentration of the diluted sample.

-

Concentration_diluted (mg/mL) = (Absorbance - y-intercept) / slope

-

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Solubility (mg/mL) = Concentration_diluted × Dilution Factor

-

-

Illustrative Data and Solvent Selection

While specific experimental data for 6-Chloroisoquinolin-3(2H)-one is unavailable, researchers can anticipate solubility trends based on general principles of organic chemistry.[4] A range of solvents with varying polarities should be tested to build a comprehensive solubility profile.

Table 2: Suggested Solvents for Solubility Screening

| Solvent Class | Example Solvent | Dielectric Constant (20°C)[5] | Rationale for Inclusion |

| Protic Polar | Methanol | 32.7 | Capable of hydrogen bonding; often a good starting point. |

| Protic Polar | Ethanol | 24.5 | Similar to methanol but less polar. |

| Aprotic Polar | Acetonitrile | 36.6 | Polar but cannot donate hydrogen bonds. |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | 46.7 | High polarity, excellent solvent for many organic compounds. |

| Aprotic Polar | N,N-Dimethylformamide (DMF) | 36.7 | Another strong, polar aprotic solvent. |

| Less Polar | Dichloromethane (DCM) | 9.1 | A common solvent for less polar compounds. |

| Aqueous Buffer | Phosphate-Buffered Saline (pH 7.4) | ~80 | Critical for assessing solubility under physiological conditions. |

Conclusion and Best Practices

This guide provides a comprehensive framework for researchers to systematically and accurately determine the solubility of 6-Chloroisoquinolin-3(2H)-one. In the absence of published data, the described protocols for gravimetric and UV/Vis spectrophotometric analysis offer robust pathways to generate the critical information needed for advancing drug development and chemical research.

Key Best Practices:

-

Temperature Control: Solubility is highly temperature-dependent. All steps, from equilibration to filtration, should be performed at a constant, recorded temperature.

-

Purity of Compound: Ensure the 6-Chloroisoquinolin-3(2H)-one used is of high purity, as impurities can significantly affect solubility measurements.

-

Equilibration Time: Verify that the system has reached equilibrium. Measuring solubility at multiple time points (e.g., 24, 48, and 72 hours) can confirm that the concentration has plateaued.

-

Solvent Compatibility: Ensure all equipment (vials, filters, etc.) is chemically resistant to the solvents being tested.

By adhering to these rigorous experimental principles, scientists can generate reliable, high-quality solubility data for 6-Chloroisoquinolin-3(2H)-one, thereby filling a critical knowledge gap and enabling more informed decisions in their research endeavors.

References

-

6-Chloro-3,4-dihydroisoquinolin-1(2H)-one. PubChem, National Center for Biotechnology Information. [Link]

-

Physico-chemical properties in relation to biological action. CUTM Courseware. [Link]

-

Using Solubility Data. Chemistry LibreTexts. [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. Organic Chemistry Data. [Link]

Sources

6-Chloroisoquinolin-3(2H)-one spectroscopic data (NMR, IR, MS)

Note: These are approximate chemical shift ranges. Unambiguous assignment would require HSQC and HMBC experiments. [4]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. [2]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample with potassium bromide (KBr) and press it into a thin, transparent pellet. [3] * Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Data Acquisition:

-

Scan the sample over the range of 4000-400 cm⁻¹. [3] * The resulting spectrum plots percent transmittance against wavenumber (cm⁻¹).

-

Predicted IR Data and Interpretation

The IR spectrum of 6-Chloroisoquinolin-3(2H)-one is expected to show the following key absorption bands:

| Predicted Wavenumber (cm⁻¹) | Vibration | Rationale |

| ~3200 - 3400 (broad) | N-H stretch | The stretching vibration of the N-H bond in the lactam. The broadness is due to hydrogen bonding. |

| ~3000 - 3100 | Aromatic C-H stretch | Characteristic stretching vibrations for sp² C-H bonds in the aromatic ring. |

| ~1650 - 1680 (strong) | C=O stretch | A strong, sharp absorption band characteristic of the carbonyl group in a cyclic amide (lactam). [4] |

| ~1580 - 1620 | C=C stretch | Aromatic ring stretching vibrations. |

| ~1000 - 1100 | C-Cl stretch | The stretching vibration for the carbon-chlorine bond typically appears in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically using an electron ionization (EI) or electrospray ionization (ESI) source. [3]2. Analysis:

-

Low-Resolution MS: Determines the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

-

High-Resolution MS (HRMS): Provides the accurate mass of the molecular ion, which can be used to confirm the elemental composition. [5]

-

Predicted MS Data and Interpretation

-

Molecular Ion (M⁺): The molecular formula of 6-Chloroisoquinolin-3(2H)-one is C₉H₆ClNO. The expected monoisotopic mass is approximately 179.01 m/z.

-

Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will show two molecular ion peaks:

-

An M⁺ peak at m/z 179 (corresponding to the ³⁵Cl isotope).

-

An M+2 peak at m/z 181 (corresponding to the ³⁷Cl isotope) with an intensity of about one-third of the M⁺ peak. [6]* Fragmentation: Common fragmentation pathways may include the loss of CO, Cl, or HCl, leading to characteristic fragment ions.

-

Caption: Potential fragmentation pathways for 6-Chloroisoquinolin-3(2H)-one in MS.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of 6-Chloroisoquinolin-3(2H)-one. By combining the insights from NMR, IR, and MS, researchers can confidently verify the identity and purity of this compound, enabling its use in further medicinal chemistry research and drug development endeavors. The predicted data serves as a reliable benchmark for comparison with experimentally obtained spectra.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

El-Sayed, M. A., & Abdel-Aziz, A. A. M. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega, 6(12), 8346–8357. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR data for compound 1 in DMSO-d 6. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000875). Retrieved from [Link]

-

NIST. (n.d.). CAS Reg. No. 1565-90-8. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Quinoline, 6-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Lee, J. Y., et al. (2007). Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity. Bioorganic & Medicinal Chemistry, 15(1), 229-237. Retrieved from [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Al-Adiwish, W. M., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules, 26(6), 1599. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloroisoquinoline. Retrieved from [Link]

-

Narayanaswami, S., et al. (1972). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Journal of Chemistry, 10, 145-150. Retrieved from [Link]

-

RSC Publishing. (2023). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloroisoquinoline. Retrieved from [Link]

-

NIST. (n.d.). Isoquinoline. In NIST Chemistry WebBook. Retrieved from [Link]

-

LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Spectroscopic and photochemical evaluation of stereochemically biased 3′-substituted spiropyran photoswitches. Scientific Reports. Retrieved from [Link]

Sources

- 1. Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Pharmacological Versatility of the Isoquinoline Scaffold: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Isoquinoline Core

The isoquinoline scaffold, a heterocyclic aromatic organic compound consisting of a benzene ring fused to a pyridine ring, is a cornerstone of natural product chemistry and medicinal chemistry.[1][2] Found extensively in nature, particularly within plant families like Papaveraceae, Berberidaceae, and Ranunculaceae, isoquinoline alkaloids represent a structurally diverse class of molecules with a remarkable breadth of biological activities.[3] From the potent analgesic properties of morphine to the broad-spectrum antimicrobial effects of berberine, these compounds have been utilized in traditional medicine for centuries.[1][4]

Modern pharmacological research continues to uncover and validate the therapeutic potential of both natural and synthetic isoquinoline derivatives.[5][6] These compounds exhibit a wide array of activities, including potent anticancer, antimicrobial, antiviral, neuroprotective, anti-inflammatory, and antidiabetic effects.[2][5] This guide serves as an in-depth technical resource for professionals in drug discovery and development, synthesizing field-proven insights into the mechanisms of action, structure-activity relationships, and key experimental methodologies used to evaluate the biological activities of this vital chemical class.

Anticancer Activity: Multi-Targeted Assault on Malignancy

Isoquinoline alkaloids are a fertile source for the discovery of novel anticancer therapeutic agents, exhibiting potent activity against various cancer cell lines through diverse mechanisms of action.[3][7] Prominent examples include berberine, sanguinarine, and palmatine. Their antiproliferative effects are often multifactorial, targeting core processes of cancer progression.[5]

Core Mechanisms of Antineoplastic Action

-

Induction of Apoptosis and Cell Cycle Arrest: A primary anticancer mechanism is the induction of programmed cell death (apoptosis).[8][9] Compounds like sanguinarine trigger the intrinsic apoptotic pathway by increasing the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[8] This is often accompanied by the modulation of the Bax/Bcl-2 protein ratio and the activation of caspase cascades. Furthermore, many isoquinoline alkaloids can halt the cell cycle at various checkpoints. For instance, sanguinarine has been shown to block the cell cycle by up-regulating CDK inhibitors (like p27) and down-regulating cyclins D1, D2, and E, as well as CDKs 2, 4, and 6 in cancer cells.[10][11]

-

Inhibition of Key Signaling Pathways: The PI3K/Akt/mTOR pathway, a critical regulator of cell proliferation and survival, is a frequent target.[5][10] By inhibiting this pathway, isoquinoline derivatives can effectively suppress tumor growth.

-

Disruption of the Microtubule Network: Certain alkaloids, including sanguinarine and noscapine, exert their effects by interfering with microtubule dynamics. They can bind to tubulin, causing microtubule depolymerization and arresting cells in mitosis, which ultimately leads to apoptosis.[7][12]

-

Enzyme Inhibition: Isoquinoline derivatives can inhibit enzymes crucial for cancer cell survival. This includes topoisomerases, which are vital for DNA replication, and Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), an enzyme implicated in the development of hormone-dependent cancers and resistance to chemotherapy.[5][13]

Quantitative Data: Cytotoxic Potency

The cytotoxic effects of isoquinoline derivatives are typically quantified by their half-maximal inhibitory concentration (IC₅₀) values.

| Compound | Cancer Cell Line | Activity | IC₅₀ Value | Reference |

| Palmatine | MCF-7 (Breast) | Cytotoxicity | 5.126 µg/mL | [14][15] |

| Palmatine | T47D (Breast) | Cytotoxicity | 5.805 µg/mL | [15] |

| Palmatine | OVCAR-4 (Ovarian) | Apoptosis Induction | 5.5-7.9 µM | [16] |

| Sanguinarine | DHD/K12/TRb (Colorectal) | Proliferation Inhibition | Dose-dependent | [11] |

| Isocorydine | HCT-116 (Colon) | Cell Death | 7.0 µM | [10] |

Experimental Protocols

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the isoquinoline derivative (e.g., Palmatine) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed and treat cells with the test compound as described in the MTT assay protocol for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Data Interpretation: Quantify the percentage of cells in each quadrant to assess the level of apoptosis induced by the compound.[17]

Visualization: Anticancer Signaling Pathways

Caption: A typical workflow for antimicrobial drug discovery.

Antiviral Activity

The emergence of drug-resistant viruses necessitates the development of antivirals with novel chemical scaffolds. [18][19]Isoquinoline derivatives have shown promise as inhibitors of various viruses, including influenza and coronaviruses. [18][20]

Mechanisms of Antiviral Action

-

Inhibition of Viral Enzymes: A key mechanism is the targeting of essential viral enzymes. For example, certain isoquinolone derivatives have been identified as inhibitors of the influenza virus polymerase, which is critical for viral RNA replication. [18][19]* Blocking Viral Entry: Some compounds can prevent the virus from entering host cells. The bis-benzylisoquinoline alkaloid aromoline has shown potent activity against SARS-CoV-2 variants by interacting with the spike/ACE2 interface, thereby blocking a crucial step in viral infection. [20]

Quantitative Data: Antiviral Efficacy and Cytotoxicity

Evaluating antiviral compounds requires assessing both their efficacy (EC₅₀ - 50% effective concentration) and their toxicity to host cells (CC₅₀ - 50% cytotoxic concentration). The selectivity index (SI = CC₅₀ / EC₅₀) is a critical parameter, with a higher SI indicating a more promising therapeutic window.

| Compound | Virus | EC₅₀ | CC₅₀ | Selectivity Index (SI) | Reference | | :--- | :--- | :--- | :--- | :--- | | Hit Compound 1 | Influenza A & B | 0.2 - 0.6 µM | 39.0 µM | ~65-195 | [18][21]| | Derivative 21 | Influenza A & B | 9.9 - 18.5 µM | >300 µM | >16-30 | [18][19][21]| | Aromoline | SARS-CoV-2 (pseudovirus) | 0.47 - 0.66 µM (IC₅₀) | Not specified | Not specified | [20]|

Notably, while the initial hit compound 1 was highly potent, it also showed significant cytotoxicity. Chemical synthesis of derivatives led to compound 21, which, despite being less potent, had a much-improved safety profile, highlighting the importance of structure-cytotoxicity relationship studies. [18][19]

Experimental Protocol: Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.

-

Cell Monolayer: Grow a confluent monolayer of susceptible host cells (e.g., MDCK for influenza) in 6-well plates.

-

Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units, PFU) in the presence of serial dilutions of the test compound.

-

Adsorption: Allow the virus to adsorb to the cells for 1 hour.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or carboxymethyl cellulose) with the corresponding concentrations of the test compound. This restricts the spread of progeny virus to adjacent cells, resulting in localized areas of cell death (plaques).

-

Incubation: Incubate the plates for 2-3 days until plaques are visible.

-

Staining and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.

-

Analysis: Calculate the percentage of plaque reduction compared to a no-drug control. The EC₅₀ is the concentration of the compound that reduces the plaque number by 50%.

Neuroprotective Effects

Isoquinoline alkaloids represent a promising class of compounds for addressing neurodegenerative diseases such as Alzheimer's, Parkinson's, and cerebral ischemia. [22][23]Their neuroprotective potential stems from their ability to counteract multiple pathological processes underlying neuronal injury and loss. [24]

Mechanisms of Neuroprotection

-

Antioxidant and Anti-inflammatory Activity: Many neurodegenerative disorders involve oxidative stress and chronic neuroinflammation. [25]Isoquinoline alkaloids like berberine can exert neuroprotective effects by reducing oxidative stress, scavenging free radicals, and suppressing inflammatory pathways in the brain. [22][24]* Enzyme Inhibition: A key strategy in treating Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) to increase acetylcholine levels. Certain isoquinoline alkaloids, such as epiberberine, have been identified as AChE inhibitors. [25]Others act as monoamine oxidase (MAO) inhibitors, a mechanism relevant to Parkinson's disease. [22]* Modulation of Pathological Protein Aggregation: The aggregation of proteins like amyloid-beta (Aβ) is a hallmark of Alzheimer's disease. The isoquinoline alkaloids avicine and nitidine have been shown to inhibit the oligomerization of Aβ. [26]* Regulation of Autophagy and Apoptosis: These compounds can also protect neurons by regulating cellular processes like autophagy (the cell's waste disposal system) and inhibiting apoptotic pathways that lead to neuronal death. [24]

Visualization: Multifaceted Neuroprotective Mechanisms

Caption: Multiple pathways targeted by isoquinolines for neuroprotection.

Diverse Metabolic and Enzymatic Activities

Beyond the major areas above, isoquinoline derivatives interact with a host of other biological targets, underscoring their therapeutic versatility.

-

Antidiabetic Effects: Berberine is well-studied for its potent antidiabetic properties. [27]A primary mechanism is the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. [28][29]AMPK activation by berberine leads to increased glucose uptake (partly by promoting GLUT4 transporter translocation), improved insulin sensitivity, and suppression of gluconeogenesis in the liver. [28][30]* Inhibition of Cytochrome P450 (CYP) Enzymes: Many isoquinoline alkaloids can inhibit human CYP enzymes, which are responsible for metabolizing a vast number of drugs. [31]For example, numerous alkaloids show moderate to potent inhibitory activity against CYP3A4 and CYP2D6. [31][32]This is a critical consideration in drug development, as it signals a high potential for drug-drug interactions.

-

Inhibition of Soluble Epoxide Hydrolase (sEH): Quaternary isoquinoline alkaloids like palmatine, berberine, and jatrorrhizine have been identified as noncompetitive inhibitors of sEH. [33]By inhibiting sEH, these compounds can increase the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs), suggesting a potential role in treating inflammation and hypertension. [33]

Conclusion and Future Outlook

The isoquinoline scaffold is a privileged structure in medicinal chemistry, giving rise to compounds with an exceptionally broad and potent range of biological activities. [1][34]From multitargeted anticancer agents to novel antimicrobials and neuroprotective compounds, these derivatives continue to provide a rich source of lead structures for drug discovery.

The path forward requires a multi-pronged approach. For promising natural alkaloids like berberine and sanguinarine, further preclinical and clinical studies are needed to fully establish their efficacy and safety profiles. [11][35]Concurrently, synthetic chemistry plays a vital role in optimizing these natural scaffolds. Through targeted structural modifications, it is possible to enhance potency, improve selectivity, and reduce the off-target toxicity that can limit therapeutic application. [18][19]The continued exploration of the vast chemical space occupied by isoquinoline derivatives, coupled with a deeper understanding of their molecular mechanisms, will undoubtedly pave the way for the development of next-generation therapeutics for a wide spectrum of human diseases.

References

- Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. (n.d.).

- The Multifaceted Biological Activities of Sanguinarine: A Technical Guide - Benchchem. (n.d.).

-

Novel isoquinoline derivatives as antimicrobial agents - PubMed. (2013-06-01). Retrieved from [Link]

-

Inhibition of Human Drug Metabolizing Cytochrome P450 Enzymes by Plant Isoquinoline Alkaloids - PubMed. (2011-04-15). Retrieved from [Link]

-

Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. (2021-07-06). Retrieved from [Link]

- Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin. - R Discovery. (n.d.).

-

Anticancer Potential of Nature-Derived Isoquinoline Alkaloids (A Review) | Semantic Scholar. (n.d.). Retrieved from [Link]

-

Alkaloids and Colon Cancer: Molecular Mechanisms and Therapeutic Implications for Cell Cycle Arrest - PMC - NIH. (n.d.). Retrieved from [Link]

-

Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC - NIH. (2016-01-15). Retrieved from [Link]

-

Berberine: Mechanisms of Action & Clinical Use as an Antidiabetic Agent - NDNR. (n.d.). Retrieved from [Link]

-

Inhibitory Activity of Quaternary Isoquinoline Alkaloids on Soluble Epoxide Hydrolase - NIH. (n.d.). Retrieved from [Link]

-

Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review | Semantic Scholar. (n.d.). Retrieved from [Link]

-

The effect of palmatine (PLT) on the viability of human breast cancer... - ResearchGate. (n.d.). Retrieved from [Link]

-

From traditional remedy to modern therapy: a comprehensive review of palmatine's multi-target mechanisms and ethnopharmacological potential - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Berberine as a therapy for type 2 diabetes and its complications: From mechanism of action to clinical studies - Canadian Science Publishing. (n.d.). Retrieved from [Link]

-

The Anticancer Effect of Natural Plant Alkaloid Isoquinolines | Scilit. (n.d.). Retrieved from [Link]

-

A brief overview of the mechanism of action of berberine through... - ResearchGate. (n.d.). Retrieved from [Link]

-

Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - MDPI. (n.d.). Retrieved from [Link]

-

Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. (2025-10-15). Retrieved from [Link]

-

Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders. (n.d.). Retrieved from [Link]

-

A Mechanistic Review on How Berberine Use Combats Diabetes and Related Complications: Molecular, Cellular, and Metabolic Effects - MDPI. (n.d.). Retrieved from [Link]

-

The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]

-

Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (n.d.). Retrieved from [Link]

-

Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin. - SciSpace. (n.d.). Retrieved from [Link]

-

What is Berberine mechanism of action? - Consensus. (n.d.). Retrieved from [Link]

-

Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (n.d.). Retrieved from [Link]

-

Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure–Activity Relationship. (n.d.). Retrieved from [Link]

-

Isoquinoline derivatives and its medicinal activity. (2024-11-08). Retrieved from [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. (2025-12-12). Retrieved from [Link]

-

Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024-12-31). Retrieved from [Link]

-

Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin - NIH. (2021-10-15). Retrieved from [Link]

-

The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed. (2021-02-06). Retrieved from [Link]

-

Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed. (2023-06-16). Retrieved from [Link]

-

Sanguinarine – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

-

Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids | Request PDF - ResearchGate. (2025-08-07). Retrieved from [Link]

-

Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship - Bentham Science Publisher. (n.d.). Retrieved from [Link]

-

Isoquinoline alkaloids as a novel type of AKR1C3 inhibitors - PubMed. (2014-04-24). Retrieved from [Link]

-

Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids † | Semantic Scholar. (2020-11-14). Retrieved from [Link]

-

Plant derived alkaloids in major neurodegenerative diseases: from animal models to clinical trials. (n.d.). Retrieved from [Link]

-

The Anticancer Effect of Sanguinarine: A Review - ResearchGate. (2025-08-05). Retrieved from [Link]

-

Sanguinarine - chemeurope.com. (n.d.). Retrieved from [Link]

-

Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - ResearchGate. (2025-10-12). Retrieved from [Link]

-

Potential of Naturally Derived Alkaloids as Multi-Targeted Therapeutic Agents for Neurodegenerative Diseases - MDPI. (n.d.). Retrieved from [Link]

-

Synthesis of isoquinoline derivatives | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

An updated review of isoquinoline alkaloids: Biological activity and mode of action, structural modifications, and agricultural applications | CoLab. (2025-10-01). Retrieved from [Link]

-

Biologically active isoquinoline alkaloids covering 2019–2022 - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. scilit.com [scilit.com]

- 5. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alkaloids and Colon Cancer: Molecular Mechanisms and Therapeutic Implications for Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]